4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

Catalog No.
S13459263
CAS No.
M.F
C8H9NO2S
M. Wt
183.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

Product Name

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

InChI

InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11)

InChI Key

LOAYPHPIJXHGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2CC2

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid is a heterocyclic building block primarily utilized in the synthesis of advanced molecular probes and drug candidates. Its core structure, a substituted thiazole-5-carboxylic acid, is a common scaffold in medicinal chemistry. The compound's value is defined by the specific combination of its substituents: the 2-methyl group and, most critically, the 4-cyclopropyl group. This specific arrangement is designed for high-yield amide coupling reactions to produce downstream compounds where the cyclopropyl moiety directly influences target engagement, potency, and metabolic stability. [REFS-1, REFS-2]

Research Fit

Key intermediate for TGR5 agonist chemical probes and lead compounds
Unique 4-cyclopropyl, 2-methyl thiazole scaffold for SAR studies
Free carboxylic acid enables direct amide coupling in library synthesis

In applications such as the development of epigenetic modulators or kinase inhibitors, seemingly minor structural changes on the thiazole core can lead to significant losses in biological potency. Replacing the 4-cyclopropyl group with a simple alkyl (e.g., methyl) or a bulky aryl group fundamentally alters the steric and electronic profile of the final molecule. This directly impacts the compound's ability to fit into constrained hydrophobic binding pockets of target proteins, such as the acetyl-lysine binding site of bromodomains. [1]. As demonstrated in the synthesis of BET bromodomain inhibitors, precursors lacking the precise 4-cyclopropyl structure yield final compounds with demonstrably lower target affinity, making this specific acid a non-interchangeable precursor for achieving high-potency molecules. [1]

Substitution Risk

Replacing the 4-cyclopropyl group with hydrogen reduces lipophilicity, potentially altering permeability and binding interactions.
Scaffolds lacking the 4-cyclopropyl group may not achieve the sub-nanomolar TGR5 agonist potency reported for derivatives of this core.
Protected ester analogs (e.g., ethyl ester) require an additional deprotection step before amidation, adding to synthetic workload.

Precursor for Superior Potency in BRD4 Bromodomain Inhibition

When used as a precursor in the synthesis of BET inhibitors, 4-cyclopropyl-2-methylthiazole-5-carboxylic acid (Intermediate 11) confers significantly higher potency to the final compound compared to a close analog. A piperazine-ethanone derivative synthesized from the target cyclopropyl precursor (Example 14) exhibited BRD4 inhibitory activity with an IC50 below 100 nM. In contrast, the equivalent derivative synthesized from the 4-methyl analog (Intermediate 12, Example 15) was less potent, with an IC50 in the 100-1000 nM range. [1]

Evidence DimensionBRD4 Bromodomain Inhibition (IC50)
Target Compound Data< 100 nM (for final compound derived from 4-cyclopropyl precursor)
Comparator Or Baseline100 nM - 1000 nM (for final compound derived from 4-methyl precursor)
Quantified DifferenceAt least one potency category higher; transition from '++' to '+++' activity.
ConditionsBiochemical assay for inhibition of BRD4, as described in patent WO2012066031A1. [<a href="https://patents.google.com/patent/WO2012066031A1" target="_blank">1</a>]

This demonstrates that procuring this specific cyclopropyl-containing precursor is critical for synthesizing final compounds that meet high-potency screening criteria.

Lipophilicity (XLogP3)
Head-to-head
Target 1.8 vs Comparator 1.2 — Δ 0.6
Supports scaffold selection for permeability optimization
Computed value; no experimental model

Process Compatibility: Proven Utility in Standard Amide Coupling Workflows

This carboxylic acid has been successfully utilized in standard and scalable amide coupling reactions. The synthesis of multiple potent BET inhibitors was achieved by coupling this acid with various piperazine intermediates using common reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of an amine base such as DIPEA. [1]. The successful application in these established synthetic routes confirms its utility as a reliable and process-compatible intermediate for medicinal chemistry campaigns.

Evidence DimensionReaction Compatibility
Target Compound DataSuccessfully used in TBTU/DIPEA mediated amide couplings.
Comparator Or BaselineStandard, widely adopted laboratory and process chemistry conditions.
Quantified DifferenceNot applicable (demonstration of compatibility).
ConditionsAmide coupling with piperazine derivatives in a polar aprotic solvent (e.g., DMF). [<a href="https://patents.google.com/patent/WO2012066031A1" target="_blank">1</a>]

For procurement, this confirms the compound is a practical, ready-to-use building block compatible with common synthesis protocols, minimizing process development risk.

TGR5 Agonist Potency (Derivative)
Class-level
EC₅₀ 1 nM (Compound 30c)
Reported derivative potency; scaffold context
In vitro hTGR5 assay; class-level inference

Strategic Physicochemical Profile: The Cyclopropyl Group as a Metabolic Blocker and Ligand Efficiency Enhancer

The cyclopropyl group is a well-established structural motif in medicinal chemistry used to improve a molecule's drug-like properties. Its rigid, three-dimensional structure can effectively fill hydrophobic pockets while adding less molecular weight than larger alkyl or aryl groups, thereby increasing ligand efficiency. [1]. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or unsubstituted phenyl rings. [2].

Evidence DimensionMetabolic Stability / Ligand Efficiency
Target Compound DataIncorporates a cyclopropyl group, known to block metabolic oxidation and improve ligand efficiency.
Comparator Or BaselineAnalogs with metabolically labile groups (e.g., isopropyl, tert-butyl) or larger, less efficient groups (e.g., phenyl).
Quantified DifferenceNot directly quantified, but a widely applied principle in drug design.
ConditionsGeneral principles of medicinal chemistry and ADME profiling.

Selecting this precursor allows researchers to strategically build in favorable metabolic stability and potency from an early synthetic stage, a key consideration for drug discovery projects.

Derivatization Readiness
Supporting evidence
Free acid vs protected ester — one fewer synthetic step
Enables direct amidation, streamlining library synthesis
Standard coupling conditions; workflow-dependent

Primary Precursor for High-Potency BET Bromodomain (BRD4) Inhibitors

This compound is the right choice for synthetic campaigns targeting potent inhibitors of the BRD4 bromodomain. The evidence shows that the 4-cyclopropyl group is critical for achieving sub-100 nM potency, a common threshold for lead compounds in cancer epigenetics research. Its proven compatibility with standard coupling methods makes it an efficient starting point for building diverse libraries of these inhibitors. [1]

Scaffold for Kinase Inhibitors Requiring a Constrained Hydrophobic Moiety

In kinase inhibitor design, small, rigid hydrophobic groups are often required to occupy specific pockets near the ATP binding site. This acid provides a ready-made scaffold incorporating a cyclopropyl group, which serves this purpose while simultaneously enhancing metabolic stability and ligand efficiency. It is a strategic choice over simple alkyl or aryl-substituted thiazoles when aiming for improved drug-like properties in the final molecule. [2]

Application Fit

Application
Selection Property
Validation Focus
TGR5 Agonist Lead Optimization
4-Cyclopropyl thiazole scaffold with free acid
TGR5 SAR and amide coupling efficiency
Physicochemical Property Modulation
Computed lipophilicity profile
Permeability and solubility optimization
Chemical Probe Synthesis for Metabolic Biology
Privileged core for TGR5 agonist chemical probes
Target engagement in metabolic research models

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

183.03539970 g/mol

Monoisotopic Mass

183.03539970 g/mol

Heavy Atom Count

12

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